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molecular formula C18H23N3O B8611936 2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one CAS No. 114548-44-6

2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one

Cat. No. B8611936
M. Wt: 297.4 g/mol
InChI Key: BXZYXBNXIVJZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059598

Procedure details

A 47 g quantity of 2,6-di-tert-butyl-1,4-benzoquinone and 20 g of aminopyrazine were added to 300 ml of tetrahydrofuran and dissolved therein with heating. To the solution was added a yellow suspension (which had been prepared by adding 12 ml of titanium tetrachloride dropwise with ice-cooling and stirring to a solution of 35 ml of pyridine in 200 ml of dichloroethane), and the mixture was refluxed with heating for 1 hour. To the reaction mixture was added a suspension of 70 ml of pyridine, 24 ml of titanium tetrachloride and 200 ml of dichloroethane. The resulting mixture was refluxed with heating for 2 hours. Again a suspension of 17 ml of pyridine, 6 ml of titanium tetrachloride and 100 ml of dichloroethane was added thereto and the resulting mixture was refluxed with heating for 30 minutes. Then, the reaction mixture was cooled to room temperature and filtered through a Celite pad and the insoluble materials were washed there with ethyl acetate. The filtrate was concentrated and the resulting crude product was purified by silica gel column chromatography (eluent: diethyl ether-hexane=1:10→1:1), and washed with cold hexane, thereby giving 58 g of 2,6-di-tert-butyl-4-pyrazinylimino-2,5-cyclohexadien-1-one (Compound 1a) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6](=[O:16])[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:9](=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:17][C:18]1[CH:23]=[N:22][CH:21]=[CH:20][N:19]=1.O1CCCC1.N1C=CC=CC=1>ClC(Cl)C.[Ti](Cl)(Cl)(Cl)Cl>[C:1]([C:5]1[C:6](=[O:16])[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:9](=[N:17][C:18]2[CH:23]=[N:22][CH:21]=[CH:20][N:19]=2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=O)C(C)(C)C)=O
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
24 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
6 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Five
Name
Quantity
12 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
To the solution was added a yellow suspension (which
CUSTOM
Type
CUSTOM
Details
had been prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
the insoluble materials were washed there with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (eluent: diethyl ether-hexane=1:10→1:1)
WASH
Type
WASH
Details
washed with cold hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=NC1=NC=CN=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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